Ethyl 2-(2-ethylbutanoylamino)acetate
Beschreibung
Ethyl 2-(2-ethylbutanoylamino)acetate is an organic compound featuring an ethyl ester backbone substituted with an acetamide group bearing a 2-ethylbutanoyl moiety. Its structure comprises a central glycine derivative (aminoacetate) esterified with ethanol and acylated by 2-ethylbutanoyl chloride.
Eigenschaften
IUPAC Name |
ethyl 2-(2-ethylbutanoylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-4-8(5-2)10(13)11-7-9(12)14-6-3/h8H,4-7H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOWFWDQHHSWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367467 | |
| Record name | ethyl 2-(2-ethylbutanoylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6109-02-0 | |
| Record name | ethyl 2-(2-ethylbutanoylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-(2-ethylbutanoylamino)acetate can be synthesized through a nucleophilic acyl substitution reaction. This involves reacting an acid chloride with an alcohol. The general reaction is as follows: [ \text{RCOCl} + \text{R’OH} \rightarrow \text{RCOOR’} + \text{HCl} ] In this case, the acid chloride is 2-ethylbutanoyl chloride, and the alcohol is ethyl glycolate. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid by-product.
Industrial Production Methods: Industrial production of esters like ethyl 2-(2-ethylbutanoylamino)acetate often involves the Fischer esterification process. This method uses a carboxylic acid and an alcohol in the presence of an acid catalyst, such as sulfuric acid, to produce the ester and water: [ \text{RCOOH} + \text{R’OH} \rightarrow \text{RCOOR’} + \text{H}_2\text{O} ]
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Ethyl 2-(2-ethylbutanoylamino)acetate can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: 2-ethylbutanoic acid and ethanol.
Reduction: 2-ethylbutanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-ethylbutanoylamino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism of action of ethyl 2-(2-ethylbutanoylamino)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules. The amide group can form hydrogen bonds with proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
The following analysis compares Ethyl 2-(2-ethylbutanoylamino)acetate with structurally related esters and acetamide derivatives, focusing on substituent effects, molecular properties, and applications.
Structural and Molecular Comparisons
Table 1: Key Properties of Ethyl 2-(2-ethylbutanoylamino)acetate and Analogs
Key Observations:
- Substituent Effects: Branched vs. Amide vs. Ester Linkages: Acetamide derivatives (e.g., Ethyl 2-(2-phenylacetamido)acetate ) exhibit higher polarity than acetoacetates (e.g., Ethyl 2-ethylacetoacetate ), influencing their partition coefficients and bioavailability.
- Synthetic Routes: Ethyl 2-phenylacetoacetate is synthesized via Claisen condensation, while acetamide analogs (e.g., Ethyl 2-(benzoylamino)acetate derivatives) are often prepared through nucleophilic acyl substitution .
Functional and Application-Based Comparisons
Pharmaceutical Relevance
- Ethyl 2-phenylacetoacetate : A critical precursor in synthesizing phenylacetone, a regulated amphetamine precursor .
Crystallographic and Analytical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
